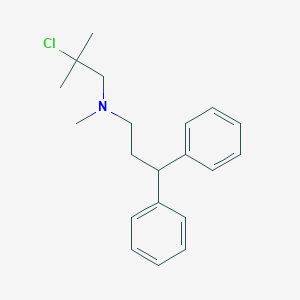
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine is a synthetic compound with a complex molecular structure. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine typically involves multiple steps. The initial step often includes the formation of the core structure, followed by the introduction of the chloro group and other functional groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. standard organic synthesis techniques and equipment are employed to produce it in laboratory settings.
Análisis De Reacciones Químicas
Types of Reactions
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the yield and purity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(3,3-diphenylpropyl)acetamide: Shares a similar core structure but differs in functional groups.
N-(3,3-diphenylpropyl)-N-methylpropan-1-amine: Another related compound with slight variations in its molecular structure.
Uniqueness
n-(2-Chloro-2-methylpropyl)-n-(3,3-diphenylpropyl)-n-methylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.
Propiedades
IUPAC Name |
2-chloro-N-(3,3-diphenylpropyl)-N,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN/c1-20(2,21)16-22(3)15-14-19(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCSNVDMFXIZBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
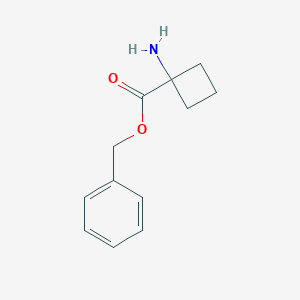
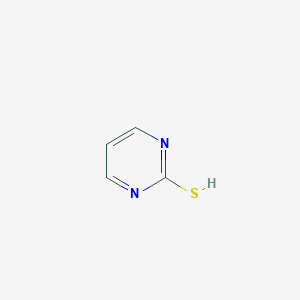
![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)
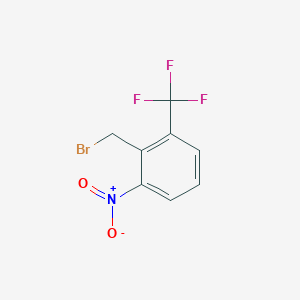
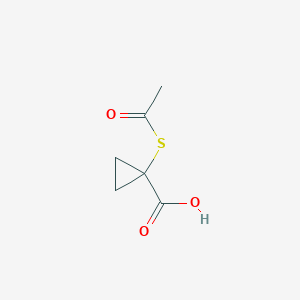

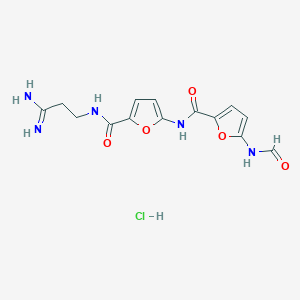
![1-[(1R,2R)-2-acetylcyclopentyl]ethanone](/img/structure/B145433.png)
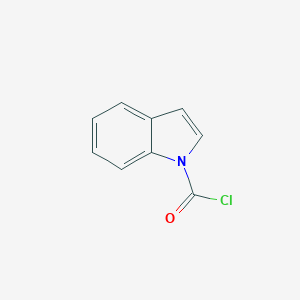
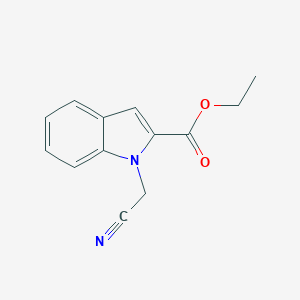
![7-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B145440.png)
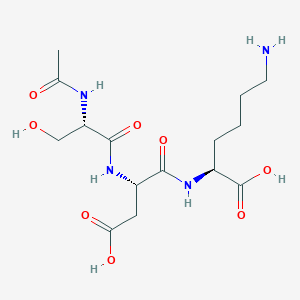
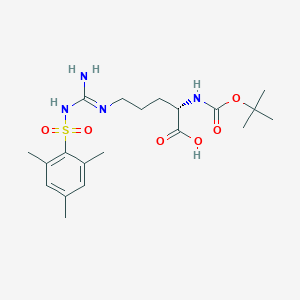
![1-Azabicyclo[3.1.1]heptane-5-carboxamide](/img/structure/B145445.png)
